L-Uridine
Description
Chirality and Enantiomeric Distinction of L-Uridine from D-Uridine Chirality is a fundamental property in chemistry, describing a molecule that is non-superimposable on its mirror image. These mirror image forms are known as enantiomers. Uridine (B1682114), a nucleoside composed of the base uracil (B121893) linked to the sugar ribose via a β-N1-glycosidic bond, exists as enantiomers based on the stereochemistry of the ribose sugar. The naturally occurring form found in RNA is D-uridine, where the ribose has a specific spatial arrangement of hydroxyl groups. This compound is the enantiomer of D-uridine, meaning the ribose sugar has the opposite configuration at its chiral centers.google.commedchemexpress.comnih.govThis difference in stereochemistry, while seemingly minor, results in distinct three-dimensional structures for the two enantiomers.google.comWhile the physical and chemical properties of enantiomers are often identical in an achiral environment, they can exhibit notable differences in their interactions with other chiral molecules, such as proteins and enzymes in biological systems.google.commdpi.com
The distinction between this compound and D-uridine is based on the stereochemistry of the ribofuranose moiety. In D-uridine, the ribose has a (2R,3R,4S,5R) configuration. This compound, as the enantiomer, possesses the (2S,3S,4R,5S) configuration at the corresponding carbons in the ribose sugar. This difference in configuration is crucial for their recognition by biological molecules.
Significance of this compound in Biological Systems and Research While D-uridine is ubiquitous in biological systems, serving as a precursor for RNA synthesis and playing roles in various metabolic pathways, this compound is not typically found naturally.wikipedia.orgnih.govchemicalbook.comIts significance in research stems from its non-natural configuration, which allows scientists to probe the stereoselectivity of biological processes.mdpi.com
Studies using this compound can provide insights into how enzymes and other proteins differentiate between enantiomers. For example, research has shown that enzymes like nucleoside phosphotransferases exhibit different efficiencies and specificities when acting on this compound compared to D-uridine. medchemexpress.comnih.gov The nucleoside phosphotransferase from carrot, for instance, converts this compound to 5'-L-uridylic acid, but with a significantly higher Michaelis constant (Km) compared to D-uridine, indicating a lower affinity. nih.gov Similarly, the nucleoside phosphotransferase from human prostate shows differences in phosphorylation patterns between the two enantiomers. nih.gov
L-nucleosides, including this compound, have also been utilized in research to identify biological transformations in complex systems, as they may not undergo the same metabolic pathways as their D-enantiomers. oup.com For instance, this compound and L-cytidine derivatives are not phosphorolyzed or degraded in the same way as their D counterparts, allowing for the observation of specific transformations like the deamination of L-cytidine derivatives to this compound derivatives in vivo. oup.com
Furthermore, the incorporation of L-nucleotides into nucleic acid strands has been studied to understand the thermodynamic properties of heterochiral duplexes. Research indicates that incorporating L-ribonucleotides like this compound into RNA strands significantly destabilizes duplexes compared to their all-D counterparts, highlighting the strong preference for homochiral interactions in natural nucleic acids. nih.gov
Historical Context and Discovery of this compound The historical context of this compound is linked to the broader study of nucleosides and nucleotides, particularly the recognition of chirality in biological molecules. The isolation and characterization of naturally occurring D-nucleosides paved the way for the synthesis and investigation of their L-enantiomers.
Early research in the mid-20th century focused on the synthesis of L-nucleosides to understand their chemical and biological properties in comparison to the natural D-forms. The synthesis of this compound from L-ribose was reported, allowing for experimental studies on its behavior as an enzyme substrate. nih.govpnas.org These initial studies demonstrated that while this compound could serve as a substrate for certain enzymes, the enzymatic activity and specificity differed from that observed with D-uridine. nih.gov The synthesis of this compound and other L-nucleosides enabled researchers to explore the stereochemical requirements of various biological processes and laid the groundwork for the potential use of L-nucleoside analogs in research and potentially in therapeutic development. google.com
Data Table
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |
| This compound | C₉H₁₂N₂O₆ | 244.20 | 466466 cenmed.com |
| D-Uridine | C₉H₁₂N₂O₆ | 244.20 | 6029 nih.gov |
| Uridine | C₉H₁₂N₂O₆ | 244.20 | 6029 nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTQHJPVMGBUCF-PSQAKQOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@@H]2[C@H]([C@H]([C@@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
L Uridine Synthesis and Chemical Modification Strategies
De Novo Synthesis Pathways for L-Uridine
The synthesis of this compound, the enantiomer of the naturally occurring D-uridine, is a significant process in stereospecific chemical synthesis. Unlike the de novo biosynthesis of D-uridine in organisms, which starts from simpler molecules like glutamine, bicarbonate, and aspartate to first build the pyrimidine (B1678525) ring before attaching it to a ribose phosphate (B84403) donor, the laboratory synthesis of this compound follows a distinct pathway starting from L-ribose.
Enantioselective Synthesis from L-Ribose
The foundational step in the synthesis of this compound is the use of L-ribose as the starting chiral precursor. This enantioselective approach ensures the correct stereochemistry of the final this compound molecule. By beginning with L-ribose, the synthesis locks in the specific three-dimensional arrangement of the sugar moiety that is the mirror image of the D-ribose found in common ribonucleosides.
Coupling with Bis(trimethylsilyl)-uracil
A key step in the synthesis involves the coupling of the L-ribose derivative with a modified uracil (B121893) base. nih.govpnas.orgmedchemexpress.cn Specifically, the process utilizes bis(trimethylsilyl)-uracil. nih.govpnas.orgmedchemexpress.cn In this reaction, the silyl groups activate the uracil, making it more reactive for the subsequent glycosidic bond formation with the L-ribose derivative. This coupling reaction results in the formation of this compound, which possesses the expected chemical and physical properties of the D-uridine enantiomer. nih.govpnas.orgmedchemexpress.cn
Enzymatic Synthesis and Phosphate Transfer Mechanisms
This compound serves as a substrate for certain enzymes, allowing for its enzymatic modification, particularly through phosphorylation. This process is crucial for understanding the stereospecificity of enzymes involved in nucleotide metabolism.
Nucleoside Phosphotransferase Activity with this compound Substrate
Nucleoside phosphotransferases are enzymes that catalyze the transfer of a phosphate group from a donor molecule to a nucleoside acceptor. Research has shown that this compound can act as an acceptor for phosphate transfer. nih.gov For instance, the nucleoside phosphotransferase from carrots can utilize this compound as a substrate, converting it into 5′-L-uridylic acid (L-UMP). nih.govmedchemexpress.cn
Kinetic Analysis of Phosphate Transfer to this compound (e.g., Michaelis Constants)
The efficiency of an enzyme's activity on a substrate can be quantified through kinetic analysis. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of its maximum value, with a lower Km indicating a higher affinity of the enzyme for the substrate. For the nucleoside phosphotransferase from carrot, the Michaelis constant for this compound is significantly higher than for its natural counterpart, D-uridine, indicating a lower affinity of the enzyme for the L-enantiomer. nih.govmedchemexpress.cn
| Substrate | Michaelis Constant (Km) |
|---|---|
| This compound | 28 x 10-3 M nih.govmedchemexpress.cn |
| D-Uridine | 5 x 10-3 M nih.govmedchemexpress.cn |
Regiospecificity of Phosphorylation (e.g., 5'-, 3'-, 2' positions)
Regiospecificity in enzymatic reactions refers to the preference of an enzyme to catalyze a reaction at a specific position on a substrate molecule. In the case of this compound phosphorylation, the position at which the phosphate group is attached is of interest. The nucleoside phosphotransferase from human prostate, which can phosphorylate D-uridine at the 5', 3', or 2' positions, exhibits a different regiospecificity with this compound. nih.gov This enzyme can produce 5'- and 3'-L-uridylic acids but is unable to transfer a phosphate group to the 2' position of this compound. nih.gov
| Substrate | Phosphorylation Positions (Human Prostate Nucleoside Phosphotransferase) |
|---|---|
| D-Uridine | 5', 3', and 2' nih.gov |
| This compound | 5' and 3' (2' position is not phosphorylated) nih.gov |
Synthetic Applications for this compound Derivatives
The synthesis of this compound derivatives is a cornerstone for the development of novel therapeutic agents and research tools. These synthetic strategies allow for the precise modification of the nucleoside at various positions, leading to compounds with tailored properties.
The chemical synthesis of this compound itself typically starts from L-ribose, which is coupled with a protected uracil derivative. Once the this compound scaffold is obtained, it can be subjected to a variety of chemical modifications at the sugar moiety or the nucleobase.
Sugar Modifications:
3'-Position Modifications: Modifications at the 3'-position are also crucial, particularly for creating chain-terminating nucleosides used in antiviral therapies. The synthesis of 3'-azido-3'-deoxy-L-uridine can be achieved from a protected this compound derivative through a series of steps involving mesylation of the 3'-hydroxyl group, followed by displacement with an azide nucleophile.
Nucleobase Modifications (C5-Position):
The C5 position of the uracil base is amenable to various substitutions, often introduced via palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. This allows for the attachment of a wide range of functional groups. For example, C5-alkynyl-L-uridine derivatives can be synthesized by reacting 5-iodo-L-uridine with a terminal alkyne in the presence of a palladium catalyst. These alkynyl groups can serve as handles for further functionalization, such as the attachment of fluorescent dyes or other reporter molecules.
Enzymatic Synthesis:
Enzymatic approaches offer a high degree of stereospecificity and regioselectivity in the synthesis of L-nucleotides. For instance, nucleoside phosphotransferases can be used for the phosphorylation of this compound. Studies have shown that the nucleoside phosphotransferase from carrots can convert this compound to 5′-L-uridylic acid. nih.gov Similarly, the enzyme from human prostate can produce 5′- and 3′-L-uridylic acids, although it does not phosphorylate the 2' position. nih.gov Uridine (B1682114) phosphorylase is another key enzyme involved in the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate (B8699412), a pathway relevant to nucleoside salvage and the metabolism of uridine analogs. ebi.ac.ukwikipedia.orgnih.govpatsnap.com
Table 1: Examples of Synthesized this compound Derivatives and Modification Strategies
| Derivative Name | Modification Site | Synthetic Strategy | Key Reagents/Enzymes |
| 2'-Deoxy-2'-fluoro-L-uridine | 2'-Sugar | Direct fluorination | Deoxofluor |
| 3'-Azido-3'-deoxy-L-uridine | 3'-Sugar | Mesylation and Azide displacement | Methanesulfonyl chloride, Lithium azide |
| C5-Alkynyl-L-uridine | C5-Base | Sonogashira cross-coupling | 5-Iodo-L-uridine, Terminal alkyne, Palladium catalyst |
| 5'-L-Uridylic acid | 5'-Sugar | Enzymatic phosphorylation | Nucleoside phosphotransferase |
To incorporate modified L-nucleosides like 2'-deoxy-2'-fluoro-L-uridine into oligonucleotides, they must first be converted into their corresponding phosphoramidite derivatives. nih.govresearchgate.net This involves a multi-step process that includes:
Protection of the 5'-hydroxyl group, typically with a dimethoxytrityl (DMT) group.
Selective protection of the 2'-hydroxyl group (if present).
Phosphitylation of the 3'-hydroxyl group using a phosphitylating agent such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
Once the phosphoramidite is synthesized, it can be used in automated solid-phase oligonucleotide synthesis. researchgate.net The modified monomer is incorporated into the growing oligonucleotide chain with high coupling efficiencies, often exceeding 98%. nih.govresearchgate.net This allows for the site-specific introduction of the modified L-nucleoside at any desired position within the RNA or DNA sequence.
Chemical modifications to L-nucleosides have a profound impact on the stability of the resulting L-nucleic acids. L-nucleic acids, being the mirror images of their natural D-counterparts, are inherently resistant to degradation by naturally occurring nucleases, which are chiral enzymes specific for D-nucleic acids.
The introduction of a 2'-fluoro group in this compound, for instance, further enhances the thermal stability of L-DNA and L-RNA duplexes. This increased stability is attributed to the fluorine atom's high electronegativity, which favors a C3'-endo sugar pucker conformation. This conformation is characteristic of A-form helices (typical for RNA) and pre-organizes the sugar-phosphate backbone for duplex formation, leading to a more stable structure.
Studies have shown that oligonucleotides containing 2'-fluoro-L-uridine exhibit superior stability in thermo-denaturation and enzymatic digestion experiments. This enhanced stability is crucial for the development of aptamers and antisense oligonucleotides, as it can prolong their half-life in biological systems.
Biotechnological Production of Uridine (General Context for Enantiomer Research)
While the focus of this article is on this compound, understanding the biotechnological production of its natural enantiomer, D-uridine, provides a valuable context for enantiomer-specific research and potential future enzymatic production of this compound. The microbial fermentation of uridine is a promising alternative to chemical synthesis.
Significant research has been dedicated to the metabolic engineering of microorganisms to enhance uridine production. Key strategies in organisms like Bacillus subtilis and Escherichia coli include:
Overexpression of Biosynthetic Pathway Genes: The genes of the pyrimidine operon (pyr genes), which are responsible for the de novo synthesis of uridine monophosphate (UMP), are often overexpressed to increase the metabolic flux towards uridine.
Deletion of Catabolic Genes: Genes involved in the degradation of uridine are knocked out to prevent the breakdown of the product.
Enhancing Precursor Supply: The availability of precursor molecules such as carbamoyl phosphate, aspartate, and phosphoribosyl pyrophosphate (PRPP) is increased by modifying related metabolic pathways.
Blocking Competing Pathways: Metabolic pathways that divert precursors away from uridine synthesis are blocked to channel more resources towards the desired product.
Improving Transport: Genes encoding nucleoside transport proteins may be deleted to prevent the re-uptake of secreted uridine, thereby increasing its extracellular accumulation.
In one study, a metabolically engineered E. coli strain was developed that could produce 70.3 g/L of uridine after 64 hours of fed-batch fermentation.
The optimization of fermentation conditions is critical for maximizing uridine yield and productivity. This involves controlling various parameters in the bioreactor:
Medium Composition: The composition of the growth medium, including the sources of carbon, nitrogen, and other essential nutrients, is carefully optimized.
Process Parameters: Physical parameters such as pH, temperature, dissolved oxygen levels, and agitation speed are precisely controlled throughout the fermentation process.
Feeding Strategy: Fed-batch fermentation is commonly employed, where nutrients are fed to the culture at a controlled rate to maintain optimal conditions for cell growth and product formation.
By optimizing these factors, researchers have been able to achieve high titers and productivities of uridine in microbial fermentation systems. For example, in B. subtilis, optimization of the fermentation medium and supplementation strategies have been shown to significantly improve uridine production.
Biochemical Roles and Metabolic Pathways Involving L Uridine Comparative and Specific Investigations
Distinction in Metabolic Processing of L-Uridine vs. D-Uridine
The metabolic fate of this compound differs significantly from that of D-uridine, primarily due to differences in how these enantiomers are recognized and processed by metabolic enzymes. D-uridine is a key metabolite involved in RNA and DNA biosynthesis, glycogen (B147801) deposition, and protein and lipid glycosylation researchgate.net. It can be synthesized de novo or obtained through salvage pathways nih.govwikipedia.org.
Enzyme Substrate Specificity for this compound
Enzyme substrate specificity is a critical factor in the differential metabolism of this compound and D-uridine. While D-uridine is readily utilized by enzymes in the standard pyrimidine (B1678525) metabolic pathways, this compound's interaction with these enzymes can be limited or result in different outcomes. Research indicates that this compound can act as a phosphate (B84403) acceptor for nucleoside phosphotransferases, but its efficiency and the resulting products may differ compared to D-uridine medchemexpress.com. For instance, one study noted the conversion of this compound to 5'-L-uridylic acid by an enzyme, with a reported Km value medchemexpress.com. This suggests that while some enzymes can process this compound, their affinity and catalytic efficiency for this enantiomer may vary compared to the naturally occurring D-uridine.
Uridine (B1682114) phosphorylase (UPP), a key enzyme in the pyrimidine salvage pathway that catalyzes the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate (B8699412), exhibits substrate specificity influenced by key residues in its binding pocket rcsb.orgresearchgate.net. While studies on UPP primarily focus on its interaction with D-uridine and its analogs, the structural differences between L- and D-uridine would likely lead to differential binding and processing by this enzyme.
Differential Phosphorylation and Downstream Metabolism
Phosphorylation is the initial step for nucleosides to enter nucleotide pools and participate in downstream metabolic processes. Uridine-cytidine kinases (UCKs), particularly UCK1 and UCK2, are responsible for phosphorylating uridine to uridine monophosphate (UMP) in the pyrimidine salvage pathway wikipedia.orgnih.gov. These kinases exhibit substrate specificity and are considered rate-limiting in this pathway nih.gov. While UCKs efficiently phosphorylate D-uridine, their activity towards this compound is likely different due to the altered stereochemistry.
UMP can be further phosphorylated to UDP and UTP by nucleoside monophosphate and diphosphate (B83284) kinases, respectively nih.govwikipedia.org. UTP is a crucial precursor for the biosynthesis of CTP and is involved in various processes, including RNA synthesis, glycogen synthesis, and protein glycosylation nih.govnih.gov. The differential phosphorylation of this compound by UCKs would consequently impact the cellular levels of L-UMP, L-UDP, and L-UTP, thereby affecting the downstream metabolic pathways that utilize these nucleotides.
Research on UMP-CMP kinase (CMK), which phosphorylates UMP and CMP to their respective diphosphates, has shown its ability to phosphorylate L-nucleotides from their monophosphate to diphosphate forms, as demonstrated with β-L-2'3'-dideoxy-3'thiacytidine (3-TC) novocib.com. This suggests that some downstream kinases might exhibit activity towards phosphorylated L-nucleosides, although the extent and efficiency compared to their D-counterparts would need specific investigation for this compound metabolites.
Potential Involvement in Uridine Salvage Pathways
The uridine salvage pathway is a crucial mechanism for cells to acquire uridine nucleotides by phosphorylating preformed nucleosides and nucleobases wikipedia.orgresearchgate.net. This pathway is particularly important in tissues with limited de novo synthesis capacity wikipedia.org. While D-uridine is a primary substrate for this pathway, the potential involvement of this compound is an area of investigation.
Entry into Nucleotide Pools via Kinases
Entry of nucleosides into the nucleotide pool is primarily mediated by nucleoside kinases. For uridine, this is catalyzed by uridine kinase (UCK), which phosphorylates uridine to UMP wikipedia.orgresearchgate.net. The activity of UCK is a key regulatory point in the pyrimidine salvage pathway nih.govahajournals.org. While D-uridine is a well-established substrate for UCKs, the ability of these kinases to phosphorylate this compound would determine its entry into the nucleotide pool via this route. As mentioned earlier, this compound can act as a phosphate acceptor for nucleoside phosphotransferases, indicating a potential, albeit possibly less efficient, entry mechanism medchemexpress.com.
The subsequent phosphorylation of UMP to UDP and UTP is carried out by UMP/CMP kinase and nucleoside diphosphate kinase, respectively wikipedia.org. The ability of these enzymes to process L-UMP and L-UDP, if formed, would dictate the extent to which this compound can contribute to the cellular L-nucleotide pools. Studies on CMK's ability to phosphorylate L-nucleotide monophosphates suggest that some downstream processing of phosphorylated this compound could occur novocib.com.
The salvage pathway also involves uridine phosphorylase (UPP), which cleaves uridine into uracil and ribose-1-phosphate wikipedia.orgrcsb.org. While primarily associated with uridine degradation, the reversible nature of this reaction suggests a potential, though less conventional, route for uridine entry into metabolism, particularly the ribose moiety into the pentose (B10789219) phosphate pathway researchgate.net. However, the specificity of UPP towards this compound is not extensively documented in the provided sources.
Glycosylation Pathways and Protein Modification
Glycosylation is a critical post-translational modification involving the enzymatic attachment of carbohydrates to proteins and lipids, influencing their structure, function, and localization mdpi.comcdghub.com. Nucleotide sugars, such as UDP-GlcNAc, are the activated donors for glycosylation reactions cdghub.com. Uridine, in the form of UTP, plays a role in the synthesis of these nucleotide sugars.
Role in Hexosamine Biosynthetic Pathway (HBP)
The Hexosamine Biosynthetic Pathway (HBP) is a metabolic pathway that synthesizes UDP-N-acetylglucosamine (UDP-GlcNAc), a key substrate for various glycosylation processes, including N-linked and O-linked glycosylation nih.govfrontierspartnerships.orgfrontiersin.org. The HBP utilizes fructose-6-phosphate, glutamine, acetyl-CoA, and uridine triphosphate (UTP) as substrates frontiersin.org. UTP is required by the enzyme UDP-GlcNAc pyrophosphorylase (also known as GlcNAc-1-phosphate uridylyltransferase or UAP) to convert N-acetylglucosamine-1-phosphate into UDP-GlcNAc frontiersin.orgresearchgate.net.
Uridine's contribution to the HBP is primarily through the formation of UTP via the salvage pathway or de novo synthesis nih.govplos.org. UTP then combines with N-acetylglucosamine-1-phosphate to produce UDP-GlcNAc plos.org. UDP-GlcNAc is essential for O-GlcNAcylation, a dynamic modification that regulates protein function and is considered a nutrient sensor mdpi.comnih.govfrontierspartnerships.org. Elevated protein O-GlcNAcylation has been observed in various contexts and can influence cellular processes nih.gov.
While D-uridine directly contributes to the UTP pool necessary for the HBP, the potential of this compound to influence this pathway would depend on its ability to be converted to L-UTP. If this compound can enter the nucleotide pool and be phosphorylated to L-UTP, it could potentially serve as a substrate for enzymes involved in L-nucleotide sugar synthesis, or perhaps interfere with the utilization of D-UTP in the HBP. However, the specific involvement of this compound or its metabolites in the HBP requires dedicated investigation. Studies primarily highlight the role of D-uridine-derived UTP in this pathway nih.govplos.org.
The synthesis of UDP-glucose, another important nucleotide sugar involved in glycogen synthesis and subsequently promoting UDP-GlcNAc production in the HBP, also requires UTP nih.gov. Thus, the availability of UTP, derived from uridine, is indirectly linked to the flux through the HBP and subsequent protein glycosylation events nih.govplos.org.
Data Table
Based on the available scientific literature, research focusing specifically and solely on the biochemical roles and metabolic pathways involving the chemical compound this compound in the contexts of O-GlcNAcylation of proteins, interactions with mitochondrial function and the respiratory chain, and influence on glucose and lipid metabolism appears to be limited. The majority of published studies in these areas investigate the biological activities and metabolic fate of Uridine, which typically refers to the D-enantiomer.
While Uridine (D-Uridine) is known to play significant roles in these processes, the specific activities and comparative effects of this compound are not extensively documented within the scope of the search results for the requested sections of the article.
Therefore, a detailed and scientifically accurate article focusing solely on this compound's involvement in the specified biochemical roles and metabolic pathways, as per the strict instructions and outline provided, cannot be comprehensively generated based on the currently available information from the conducted searches.
Biological Activities and Molecular Mechanisms of L Uridine
Chirality-Dependent Biological Interactions
The spatial arrangement of atoms in L-Uridine versus D-Uridine dictates its biological activity. The vast majority of biological machinery has evolved to recognize and process D-isomers of nucleotides, leading to significant differences in how the L-enantiomer is handled.
Enantio-selective Binding and Recognition
Biological transport systems demonstrate a clear preference for the naturally occurring D-enantiomer of uridine (B1682114). Studies on human concentrative nucleoside transporters (hCNTs) and human equilibrative nucleoside transporters (hENTs) have elucidated the structural requirements for binding. These transporter proteins recognize specific hydroxyl groups on the sugar moiety of the nucleoside. nih.gov Research has shown that both hCNT and hENT transporters barely tolerate any inversion of the chemical configuration at key carbon positions (C2' or C3') of the ribose sugar. nih.gov This strict stereospecificity means that this compound, with its mirrored ribose configuration, is poorly recognized and transported by these systems, which are optimized for D-Uridine. This enantio-selective recognition is a fundamental mechanism that limits the entry of this compound into cells and its subsequent participation in metabolic pathways.
Influence on Enzyme Activity and Substrate Recognition
The interaction of this compound with enzymes is a stark example of stereoselectivity. Enzymes, being chiral molecules themselves, possess active sites that are precisely shaped to fit their specific substrates. Research has shown that this compound is a significantly poorer substrate for enzymes that naturally process D-Uridine.
For instance, studies using nucleoside phosphotransferase from carrots revealed that this compound could be converted to 5'-L-uridylic acid, but with a much lower affinity than D-Uridine. nih.gov The Michaelis constant (Km), a measure of substrate affinity where a lower value indicates higher affinity, was markedly different between the two enantiomers. nih.gov Similarly, nucleoside phosphotransferase from the human prostate, which phosphorylates D-Uridine at multiple positions, fails to transfer a phosphate (B84403) group to the 2' position of this compound, although it can produce 5'- and 3'-L-uridylic acids. nih.gov This demonstrates a clear chiral discrimination in the catalytic activity of these enzymes.
Table 1: Enzyme Kinetics of Nucleoside Phosphotransferase with Uridine Enantiomers
| Enzyme Source | Substrate | Michaelis Constant (Km) |
|---|---|---|
| Carrot | D-Uridine | 5 x 10-3 M |
| This compound | 28 x 10-3 M |
Impact on Nucleic Acid Structure and Stability (e.g., L-DNA, L-RNA)
The incorporation of L-nucleosides, including this compound, into nucleic acid chains results in the formation of left-handed helices, known as L-DNA or L-RNA. These structures are essentially mirror images of the natural right-handed B-form DNA and A-form RNA. A primary consequence of this structural inversion is a profound resistance to degradation by natural enzymes. Nucleases, the enzymes responsible for breaking down DNA and RNA, have active sites evolved to recognize the specific stereochemistry of D-nucleic acids. As a result, L-DNA and L-RNA are highly stable in biological environments, as they are not recognized as substrates by these enzymes. This inherent stability makes L-oligonucleotides an area of interest for therapeutic applications where long-lasting effects are desirable.
Neurological Research Applications (Specific Investigation of this compound)
While most biological systems discriminate against this compound, research into the neurological effects of its naturally occurring counterpart, D-Uridine, has revealed significant therapeutic potential. These findings provide a basis for investigating whether this compound or its derivatives could offer similar or unique advantages, particularly given its potential for higher biological stability. The following sections summarize research conducted on uridine, which is presumed to be the D-enantiomer unless specified otherwise.
Modulation of Neuronal Plasticity and Synaptic Function
Uridine plays a crucial role in the synthesis of brain phospholipids, such as phosphatidylcholine, which are essential components of neuronal membranes. elte.hu By serving as a precursor for cytidine (B196190) triphosphate (CTP), uridine supports the production of CDP-choline, a rate-limiting step in membrane synthesis. frontiersin.org This mechanism is believed to underlie its effects on neuronal plasticity. elte.hu
Studies have shown that uridine can:
Promote Neurite Outgrowth: In cell culture models, uridine treatment has been observed to significantly increase the number of neurites per cell, as well as neurite branching. nih.gov
Increase Synaptic Proteins: Administration of a uridine source to animals has been shown to increase the levels of key synaptic proteins, such as synapsin-1. elte.hu
Enhance Synaptic Plasticity: Uridine has been demonstrated to affect synaptic plasticity, including short-term potentiation (STP) and long-term potentiation (LTP), which are cellular mechanisms underlying learning and memory. nih.gov However, these effects can be concentration-dependent, with higher doses impairing LTP by reducing N-methyl-D-aspartate receptor (NMDAR)-mediated synaptic responses. nih.gov
Neuroprotective Effects in Experimental Models
The neuroprotective properties of uridine have been investigated across various models of neurological injury and disease. researchgate.net The compound appears to exert its protective effects through multiple mechanisms, including anti-apoptotic and anti-oxidant pathways. frontiersin.orgresearchgate.net
Research in animal models has demonstrated that uridine administration can be beneficial in:
Hypoxic-Ischemic Encephalopathy: In neonatal rat models of brain injury from lack of oxygen, uridine treatment provided neuroprotection by inhibiting programmed cell death (apoptosis) and was associated with improved cognitive function later in life. researchgate.net
Parkinson's Disease Models: In rat models of Parkinson's disease induced by neurotoxins like rotenone (B1679576) or 6-hydroxydopamine, uridine has been shown to prevent motor deficits, reduce the death of neurons, and protect the myelin sheath of nerve fibers. mdpi.comnih.gov These effects are linked to the preservation of mitochondrial function and a reduction in oxidative stress. mdpi.comnih.gov
Nerve Injury: In models of sciatic nerve injury, systemic uridine treatment was found to have anti-apoptotic and anti-oxidant effects. frontiersin.org
While these studies highlight the significant neuroprotective potential of the uridine molecule, some research has yielded contrasting results. For example, in a ferret model of inflammation-sensitized hypoxic-ischemic brain injury, uridine monophosphate did not provide meaningful neuroprotection and appeared to worsen some outcomes. nih.gov This underscores the complexity of its biological effects and the importance of the specific pathological context.
Table 2: Summary of Uridine Neuroprotective Effects in Experimental Models
| Experimental Model | Key Findings | Proposed Mechanisms |
|---|---|---|
| Neonatal Hypoxic-Ischemic Encephalopathy (Rat) | Reduced cognitive dysfunction; inhibited apoptotic cell death. researchgate.net | Anti-apoptotic, Anti-oxidant, Epigenetic effects. researchgate.net |
| Rotenone-Induced Parkinson's Disease (Rat) | Decreased behavioral disorders; prevented animal death; preserved mitochondrial structure and myelin sheath. mdpi.comnih.gov | Preservation of mitochondrial redox and energy exchange; activation of mitoKATP channel. mdpi.comnih.gov |
| Sciatic Nerve Injury (Rat) | Reduced markers of apoptosis and oxidative stress. frontiersin.org | Anti-apoptotic, Anti-oxidant. frontiersin.org |
| Inflammation-Sensitized Hypoxic-Ischemic Injury (Ferret) | Did not provide meaningful neuroprotection; exacerbated some motor deficits. nih.gov | N/A |
Chemical Compounds Mentioned
Potential Roles in Neurodegenerative Diseases
This compound has been investigated for its potential therapeutic roles in several neurodegenerative diseases, with preclinical studies suggesting various neuroprotective mechanisms. Research has primarily focused on its impact on Alzheimer's disease, Parkinson's disease, and Huntington's disease. The underlying rationale for its use in these conditions often relates to its role in the synthesis of neuronal membranes and its influence on cellular processes that are disrupted in these disorders. caringsunshine.comnih.gov
In the context of Alzheimer's disease (AD) , this compound is recognized as a crucial precursor for the synthesis of brain phospholipids, which are essential components of synaptic membranes. caringsunshine.comnih.gov Its administration, often in combination with other nutrients like choline (B1196258) and docosahexaenoic acid (DHA), is intended to support synaptogenesis and ameliorate memory deficits. caringsunshine.comnih.gov The mechanism is linked to the Kennedy pathway, where uridine contributes to the formation of cytidine-5'-diphosphocholine (CDP-choline), a rate-limiting step in the synthesis of phosphatidylcholine, a key membrane phospholipid. caringsunshine.comfrontiersin.orgturkishneurosurgery.org.tr Preclinical studies have shown that supplementation with uridine can promote the formation of neurites and synapses. nih.gov Furthermore, uridine may offer neuroprotection by reducing the production and deposition of β-amyloid protein, a hallmark of AD, and by decreasing the hyperphosphorylation of Tau protein. nih.gov It is suggested that uridine shifts the processing of amyloid precursor protein (APP) towards the non-amyloidogenic pathway. nih.gov
For Parkinson's disease (PD) , research in animal models indicates that uridine exhibits neuroprotective effects. In a rotenone-induced model of PD, uridine administration was found to improve motor function and prevent disturbances in redox, energy, and ion exchanges in brain mitochondria. researchgate.net Another study using a 6-hydroxydopamine (6-OHDA)-induced PD model in rats demonstrated that uridine exerted a protective effect associated with the activation of the mitochondrial ATP-dependent potassium (mitoK-ATP) channel. nih.govnih.gov This activation helps to reduce oxidative stress and mitochondrial dysfunction. mdpi.com Uridine treatment in this model restored neurotoxin-induced changes, including the destruction of mitochondria, degeneration of neurons and synapses, and stratification of myelin sheaths. nih.govmdpi.com
In animal models of Huntington's disease (HD) , a condition linked to mitochondrial dysfunction, oral administration of a uridine prodrug, PN401, has shown significant neuroprotective effects. frontiersin.orgnih.gov Treatment with PN401 almost completely prevented neuronal damage and mortality induced by the mitochondrial complex II inhibitor 3-nitropropionic acid (3NP). nih.gov It also attenuated weight loss and behavioral impairments. nih.gov The mechanism is thought to be more complex than simply correcting a pyrimidine (B1678525) deficit, as it was observed that higher doses of PN401 associated with optimal neuroprotection elevated total uridine nucleotides to supranormal levels. nih.gov
The following table summarizes the key findings from preclinical studies on the role of this compound in various neurodegenerative diseases.
| Disease Model | Key Findings | Proposed Mechanism of Action |
| Alzheimer's Disease | Promotes synaptogenesis and improves memory deficits. caringsunshine.com | Essential for the synthesis of synaptic membranes via the Kennedy pathway. caringsunshine.com |
| Reduces β-amyloid plaque deposition and Tau hyperphosphorylation. nih.gov | Shifts APP processing to the non-amyloidogenic pathway. nih.gov | |
| Parkinson's Disease | Improves motor function and prevents mitochondrial disturbances. researchgate.net | Reduces oxidative stress and mitochondrial dysfunction. mdpi.com |
| Protects against neurotoxin-induced degeneration of neurons and synapses. nih.gov | Activation of the mitochondrial ATP-dependent potassium (mitoK-ATP) channel. nih.govnih.gov | |
| Huntington's Disease | Prevents neuronal damage and mortality. nih.gov | More complex than correction of a pyrimidine deficit; elevates total uridine nucleotides. nih.gov |
| Attenuates weight loss and behavioral impairments. nih.gov |
Impact on Behavioral Changes (e.g., social isolation stress)
Beyond its neuroprotective roles, this compound has been shown to influence behavioral changes, particularly those induced by stress. A study investigating the effects of uridine on mice subjected to four weeks of social isolation stress revealed significant behavioral modifications. jst.go.jp Social isolation was found to increase locomotor activity in an open field test and induce aggressive behavior. jst.go.jp
The administration of uridine effectively suppressed the stress-induced increase in locomotor activity and prevented aggressive behavior. jst.go.jp To understand the underlying neurochemical changes, the study examined neurotransmitter concentrations and release in the prefrontal cortex. The results indicated that uridine modulated the release of serotonin (B10506), a key neurotransmitter involved in mood regulation and social behavior. jst.go.jp These findings suggest that uridine can attenuate behavioral alterations arising from social isolation stress, potentially through its influence on the serotonergic system. jst.go.jp
The table below details the behavioral and neurochemical effects of this compound in a social isolation stress model.
| Behavioral Parameter | Effect of Social Isolation Stress | Effect of this compound Administration |
| Locomotor Activity | Increased | Suppressed the increase jst.go.jp |
| Aggressive Behavior | Increased | Prevented the increase jst.go.jp |
| Neurotransmitter Modulation | Altered serotonergic system | Modulated serotonin release jst.go.jp |
Role in Nerve Regeneration and Repair Mechanisms
This compound plays a multifaceted role in the regeneration and repair of peripheral nerves following injury. Its therapeutic potential in this area is attributed to its influence on axonal growth, myelination, and its ability to counteract pathological processes such as apoptosis and oxidative stress.
Promotion of Axonal Sprouting and Neurite Outgrowth
A fundamental aspect of nerve repair is the regrowth of axons. This compound has been demonstrated to promote this process. In vitro studies using pheochromocytoma-12 (PC12) cells, a common model for neuronal differentiation, have shown that uridine treatment increases neurite outgrowth and branching. frontiersin.orgresearchgate.net This effect is linked to uridine's role as a precursor for the synthesis of membrane phospholipids, which are essential for the construction of new axons and dendrites. turkishneurosurgery.org.trresearchgate.net Specifically, uridine contributes to the production of cytidine-5'-diphosphocholine (CDP-choline), a critical intermediate in the synthesis of phosphatidylcholine, a major component of neuronal membranes. turkishneurosurgery.org.tr
Influence on Myelination Processes
Proper nerve function relies on the myelin sheath, which insulates axons and facilitates rapid nerve impulse conduction. Following nerve injury, remyelination is a crucial step in restoring function. Studies in rat models of sciatic nerve injury have shown that uridine administration significantly enhances the number of myelinated axons. nih.govnih.govturkishneurosurgery.org.tr In a study investigating the long-term effects of uridine treatment after sciatic nerve transection, it was observed that short-term uridine administration led to an increased number of myelinated axons 12 weeks post-injury. nih.gov This suggests that uridine not only promotes axonal regrowth but also supports the subsequent process of myelination, which is critical for functional recovery. nih.gov The prevention of structural changes in myelin in a Parkinson's disease model has also been associated with an increased formation of cytidine triphosphate (CTP) from uridine triphosphate (UTP), which stimulates the synthesis of brain phospholipids. mdpi.com
Anti-apoptotic and Anti-oxidant Effects in Nerve Injury Models
Nerve injury triggers a cascade of detrimental cellular events, including apoptosis (programmed cell death) and oxidative stress, which can exacerbate tissue damage and hinder regeneration. This compound has been shown to exert both anti-apoptotic and anti-oxidant effects in nerve injury models. nih.govturkishneurosurgery.org.trresearchgate.net
In a rat model of sciatic nerve injury, systemic uridine treatment dose-dependently reduced apoptosis, as indicated by a decrease in the apoptotic marker Caspase-3. nih.govturkishneurosurgery.org.tr The same study also demonstrated significant anti-oxidant effects. Uridine treatment led to decreased levels of myeloperoxidase (MPO) and malondialdehyde (MDA), which are markers of oxidative stress, and increased levels of the antioxidant enzymes superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT). nih.govturkishneurosurgery.org.trresearchgate.net These findings indicate that uridine can protect injured nerve tissue from secondary damage by mitigating apoptosis and oxidative stress, thereby creating a more favorable environment for regeneration. nih.govnih.govturkishneurosurgery.org.tr
The table below summarizes the anti-apoptotic and anti-oxidant effects of this compound in a sciatic nerve injury model.
| Marker | Type | Effect of Uridine Treatment |
| Caspase-3 | Apoptotic | Decreased nih.govturkishneurosurgery.org.tr |
| Myeloperoxidase (MPO) | Oxidative Stress | Decreased nih.govturkishneurosurgery.org.tr |
| Malondialdehyde (MDA) | Oxidative Stress | Decreased nih.govturkishneurosurgery.org.tr |
| Superoxide Dismutase (SOD) | Antioxidant Enzyme | Increased nih.govturkishneurosurgery.org.tr |
| Glutathione Peroxidase (GPx) | Antioxidant Enzyme | Increased nih.govturkishneurosurgery.org.tr |
| Catalase (CAT) | Antioxidant Enzyme | Increased nih.govturkishneurosurgery.org.tr |
Epigenetic Mechanisms in Regeneration
Recent research has begun to uncover the role of epigenetic modifications in nerve regeneration and how this compound may influence these processes. Epigenetic mechanisms, such as histone acetylation, can regulate gene expression related to nerve repair. In a rat model of sciatic nerve injury, it was found that injury led to an increase in histone deacetylase 1 (HDAC1) levels and a decrease in acetylated histone-H3 and acetylated histone-H4 levels. nih.govturkishneurosurgery.org.tr
Uridine treatment was shown to counteract these changes. It significantly decreased the elevated HDAC1 levels and increased the levels of acetylated histone-H3 and histone-H4. nih.govturkishneurosurgery.org.tr These epigenetic modifications are associated with a more open chromatin structure, which can promote the transcription of genes involved in regeneration. This suggests that the regenerative effects of uridine in peripheral nerve injury may be partly mediated by its influence on epigenetic pathways. nih.govturkishneurosurgery.org.tr
Involvement in Protein Modification and Associated Diseases
This compound plays a significant role in post-translational modifications, particularly protein O-GlcNAcylation, which has far-reaching implications in various disease states, including cancer. This section explores the molecular mechanisms of this compound's involvement in this process and its consequences.
Protein O-GlcNAcylation and its Regulation
O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process is crucial for regulating a wide array of cellular processes, including signal transduction, transcription, and translation.
This compound is a key precursor in the hexosamine biosynthetic pathway (HBP), which produces uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is the sole donor substrate for the enzyme O-GlcNAc transferase (OGT), which catalyzes the addition of the GlcNAc moiety to proteins. Conversely, the enzyme O-GlcNAcase (OGA) removes this modification. Therefore, the availability of this compound directly influences the cellular pool of UDP-GlcNAc, thereby modulating the extent of protein O-GlcNAcylation. nih.govnih.govnih.gov
Supplementation with uridine has been shown to increase cellular levels of UDP-GlcNAc, leading to a subsequent increase in protein O-GlcNAcylation. nih.govfrontiersin.org This dynamic interplay highlights O-GlcNAcylation as a nutrient sensor, responding to the availability of carbohydrates, amino acids, fatty acids, and nucleosides like uridine. nih.govnih.gov The modification of proteins through O-GlcNAcylation can alter their stability, localization, and interactions with other proteins, and it often competes with phosphorylation for the same or nearby serine/threonine sites, adding another layer of regulatory complexity. nih.gov
Table 1: Key Molecules in this compound Dependent O-GlcNAcylation
| Molecule | Role |
|---|---|
| This compound | Precursor for UDP-GlcNAc synthesis. |
| UDP-GlcNAc | Donor substrate for O-GlcNAcylation. |
| OGT | Enzyme that adds the O-GlcNAc modification. |
| OGA | Enzyme that removes the O-GlcNAc modification. |
| Hexosamine Biosynthetic Pathway (HBP) | Metabolic pathway producing UDP-GlcNAc. |
Implications in Cancer Biology and Tumorigenesis
The dysregulation of protein O-GlcNAcylation has been increasingly linked to the pathophysiology of cancer. Elevated levels of O-GlcNAcylation are a common feature in various cancer cells, including those of the prostate, breast, lung, and colon, and are known to promote tumorigenesis. nih.gov
Uridine metabolism is critically important for supplying the necessary UDP-GlcNAc for the heightened O-GlcNAcylation observed in tumors. nih.gov This metabolic reliance is particularly evident in nutrient-deprived conditions often found within the tumor microenvironment. For instance, pancreatic ductal adenocarcinoma (PDA) cells have been shown to use uridine as a fuel source, especially when glucose is scarce. wikipedia.orgnih.govnootropicsexpert.com This process is mediated by the enzyme uridine phosphorylase 1 (UPP1), which liberates ribose from uridine to be funneled into central carbon metabolism, thereby supporting redox balance and cell proliferation. wikipedia.orgnootropicsexpert.com High expression of UPP1 in PDA tumors correlates with poorer survival rates. wikipedia.orgnih.govnootropicsexpert.com
Furthermore, a disruption in the normal balance of uridine can contribute to carcinogenesis. Studies have shown that a homeostatic disorder of uridine can lead to increased levels of 2'-deoxyuridine, 5'-triphosphate (dUTP) and subsequent uracil (B121893) incorporation into DNA. mdpi.com This DNA damage can trigger a p53-mediated response and has been associated with a higher incidence of spontaneous tumorigenesis in animal models. mdpi.com
Table 2: Research Findings on this compound in Cancer Biology
| Finding | Cancer Type | Key Enzyme/Pathway | Reference |
|---|---|---|---|
| Elevated O-GlcNAcylation promotes tumorigenesis. | Various | OGT | nih.gov |
| Uridine is utilized as a fuel source in glucose-deprived conditions. | Pancreatic Ductal Adenocarcinoma | UPP1 | wikipedia.orgnih.govnootropicsexpert.com |
Immunomodulatory Effects (Specific Investigations for this compound)
This compound and its derivatives have been shown to exert significant immunomodulatory effects, influencing both innate and adaptive immune responses. These effects are mediated through various mechanisms, including the regulation of immune cell metabolism, cytokine production, and receptor activation.
Uridine plays a crucial role in the energy metabolism of immune cells, which is essential for their proper function and activation. nih.gov For instance, uridine supplementation has been found to protect the proliferative capacity of T cells, which are key players in the adaptive immune system. nih.gov This is particularly important as T cells require a functional mitochondrial respiratory chain for their adaptive responses. nih.gov
In the context of innate immunity, uridine is recognized by Toll-like receptor 8 (TLR8), a protein that activates immune responses against viral and bacterial pathogens. spring8.or.jpnih.gov The activation of TLR8 is synergistically enhanced by the coordinated interaction of single-stranded RNA (ssRNA) and uridine, a degradation product of ssRNA. spring8.or.jp This suggests a mechanism by which the immune system can sense not only the presence of foreign RNA but also its breakdown products.
Furthermore, this compound has demonstrated anti-inflammatory properties in various models. It has been shown to attenuate inflammation by reducing the number of leukocytes and pro-inflammatory cytokines in broncho-alveolar lavage fluid in models of pulmonary fibrosis. nih.gov Uridine can also inhibit the release of pro-inflammatory cytokines, such as IL-6 and IL-8, from human lung epithelial cells and reduce the production of reactive oxygen species by human neutrophils. nih.gov In macrophages, uridine supplementation has been shown to alleviate sepsis-induced acute lung injury by inhibiting ferroptosis, a form of regulated cell death. mdpi.com It is also involved in regulating immune signaling pathways that can affect the production and release of inflammatory cytokines like TNF-α and IL-1β. nih.gov
Table 3: Summary of this compound's Immunomodulatory Effects
| Immune Cell/Process | Effect of this compound | Mechanism |
|---|---|---|
| T Cells | Protects proliferative ability | Supports mitochondrial function and energy metabolism. |
| Innate Immune Cells (e.g., Macrophages) | Activates TLR8 | Acts as a co-agonist with ssRNA. |
| Inflammatory Response | Attenuates inflammation and reduces pro-inflammatory cytokines (IL-6, IL-8, TNF-α, IL-1β). | Inhibition of cytokine release and ROS production. |
| Macrophages | Inhibits ferroptosis in sepsis-induced acute lung injury. | Not fully elucidated. |
Advanced Research Methodologies for L Uridine Studies
Chiral Chromatography and Separation Techniques
Chiral chromatography plays a crucial role in the study of L-Uridine, particularly for its separation from its enantiomer, D-Uridine, and for the analysis of chiral this compound derivatives. Given that enantiomers have identical physical and chemical properties in achiral environments, chiral separation techniques are essential for isolating and purifying this compound to ensure the study of a single stereoisomer.
Various chromatographic methods are utilized for chiral separation, including high-performance liquid chromatography (HPLC), liquid chromatography (LC), gas chromatography (GC), capillary electrochromatography (CEC), thin-layer chromatography (TLC), micellar chromatography (MC), and supercritical fluid chromatography (SFC). mdpi.com These techniques often employ chiral stationary phases (CSPs) that are designed to interact differently with each enantiomer, allowing for their separation based on transient diastereomeric complexes formed between the analyte and the chiral selector on the stationary phase. mdpi.comsigmaaldrich.comnih.gov
Studies have explored the use of modified adsorbents and uracil (B121893) structures as stationary phases for the separation of enantiomers, demonstrating the utility of chiral recognition scaffolds in chromatographic applications. nih.gov The development of novel CSPs, including those based on polysaccharides, macrocyclic antibiotics, and synthetic polymers, continues to advance the efficiency and selectivity of chiral separations for compounds like this compound and its analogs. sigmaaldrich.comnih.govup.pt
Spectroscopic Characterization for Chirality Determination (e.g., Circular Dichroism)
Spectroscopic methods, particularly Circular Dichroism (CD) spectroscopy, are vital for characterizing the chirality of this compound and its derivatives and for studying their structural properties in solution and solid states. CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules, providing valuable information about their electronic transitions and conformation. qcri.or.jp
For chiral molecules like nucleosides, CD spectroscopy can reveal excited states that may be difficult to identify using only absorption spectroscopy. qcri.or.jp The intensity of a CD spectrum, known as rotational strength, depends on both the electric and magnetic transition dipole moments. qcri.or.jp While CD spectra provide rich information, the assignment of peaks can be complex due to the potential for cancellation between positive and negative signals. qcri.or.jp
CD spectroscopy has been applied to study the chirality of uridine (B1682114) coordination polymers, examining molecular chirality, supramolecular helical chirality, and auxiliary ligand extended axial chirality. semanticscholar.orgrsc.org These studies demonstrate how CD spectra, in conjunction with structural analysis, can be used to understand the complex chiral properties of uridine-containing structures. Furthermore, CD experiments have been used to confirm the formation of specific structures, such as parallel G-quadruplexes, and to assess the impact of incorporating this compound derivatives on these structures. acs.org
In Vitro and In Vivo Experimental Models for Biological Evaluation
The biological evaluation of this compound and its derivatives relies heavily on both in vitro (cell-based) and in vivo (animal) experimental models. These models are essential for assessing the biological activities, efficacy, and potential therapeutic applications of this compound compounds.
In vitro studies involve testing this compound derivatives against various cell lines, including human brain tumor and leukemia cells, to evaluate their cytotoxicity and antiproliferative effects. acs.org For example, specific uridine derivatives have shown promising anticancer activity against Ehrlich ascites carcinoma (EAC) cells in vitro. researchgate.netmdpi.comresearchgate.netnih.gov In vitro assays are also used to screen for antimicrobial and antifungal capabilities of synthesized uridine derivatives. researchgate.netmdpi.comresearchgate.netnih.gov These studies can indicate promising antimicrobial activity, with some compounds showing greater effectiveness against fungal phytopathogens compared to bacterial strains. researchgate.netmdpi.comresearchgate.netnih.gov
In vivo studies complement in vitro findings by providing insights into the effects of uridine compounds within a living organism. Research has investigated the effects of uridine administration in animal models, such as mice, to study its impact on the toxicity and therapeutic effect of other drugs, like 5-fluorouracil (B62378) (5FU). capes.gov.br These in vivo experiments can demonstrate that delayed administration of uridine can mitigate the haematological toxicity induced by 5FU and potentially improve its therapeutic effect in certain tumor models. capes.gov.br
Furthermore, in vitro models using cell lines like Madin-Darby canine kidney (MDCK) cells are employed to evaluate the antiviral activity of uridine derivatives against viruses such as influenza A virus. mdpi.com These studies assess the inhibitory effects of compounds on viral infection and can determine parameters like 50% inhibitory concentrations (IC50). mdpi.com
Molecular Modeling and In Silico Studies for this compound Interactions
Molecular modeling and in silico studies are increasingly valuable tools in this compound research, providing computational insights into the interactions of this compound and its derivatives with biological targets, predicting their properties, and guiding the design of new compounds.
These computational approaches include molecular docking simulations to investigate the binding modes and affinities of uridine derivatives with target proteins. mdpi.comresearchgate.netnih.govmdpi.comphyschemres.org For instance, molecular docking has been used to study the interactions of uridine derivatives with bacterial proteins like those in Escherichia coli and Salmonella typhi, revealing notable binding affinities. mdpi.comresearchgate.netnih.gov Similarly, in silico studies have explored the potential of uridine derivatives as inhibitors of SARS-CoV-2 main protease, predicting binding modes near catalytic residues. physchemres.org
Molecular dynamics (MD) simulations are also employed to study the stable conformations and binding patterns of uridine derivatives over time. mdpi.comresearchgate.netnih.gov Density functional theory (DFT) is utilized to optimize the structures of synthesized uridine derivatives and predict their pharmacokinetic and drug-likeness characteristics. mdpi.comresearchgate.netnih.gov
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are conducted to assess the pharmacokinetic properties and potential toxicity of modified uridine derivatives early in the drug discovery process. mdpi.comresearchgate.netnih.govphyschemres.org These computational studies help in identifying potential drug candidates and understanding how structural modifications impact their properties. mdpi.comresearchgate.netnih.govphyschemres.org
Synthetic Biology Approaches for this compound Integration and Application
Synthetic biology offers innovative avenues for integrating this compound into engineered biological systems and exploring its applications, particularly in the development of modified nucleic acids with enhanced properties.
Engineered Biosystems for this compound Derivatization
Engineered biosystems can be designed to facilitate the derivatization of uridine, including the synthesis of modified this compound analogs. While the provided search results primarily discuss the chemical synthesis of uridine derivatives, the broader field of synthetic biology involves manipulating biological systems to produce or modify compounds. nih.gov For instance, engineered Escherichia coli strains have been constructed for the high-yield microbial production of uridine through the modification and overexpression of genes involved in the pyrimidine (B1678525) metabolic pathway. researchgate.net Although these examples focus on D-uridine biosynthesis, the principles of metabolic engineering and enzymatic modification within engineered organisms could potentially be applied to the production or derivatization of this compound or its precursors. The use of specific enzyme-substrate pairs, such as uridine/cytidine (B196190) kinase 2 and 2′-azidouridine, within engineered cells allows for the selective incorporation of modified nucleosides, a concept that could be extended to this compound for tracking or purifying RNA from specific cell populations. nih.gov
Development of L-RNA/L-DNA Constructs for Therapeutic Exploration
The development of L-RNA and L-DNA constructs is a significant area of synthetic biology research with implications for therapeutic exploration, leveraging the unique properties of mirror-image nucleic acids. L-nucleic acids, composed of L-(deoxy)ribose sugars, are synthetic enantiomers of naturally occurring D-DNA and D-RNA. researchgate.net A key advantage of L-oligonucleotides is their resistance to degradation by natural nucleases and reduced off-target interactions due to their orthogonality to the stereospecific biological environment. researchgate.netbiorxiv.org
L-nucleic acids, including those containing this compound or its derivatives, are being explored for various therapeutic applications. researchgate.netbiorxiv.org This includes the development of L-nucleoside molecules as antiviral and antitumor agents. biorxiv.orgresearchgate.net L-RNA aptamers (Spiegelmers) are being evolved to bind to specific disease targets, including structured RNAs, through tertiary interactions. biorxiv.orgresearchgate.net The ability of L-aptamers to bind D-RNA targets through cross-chiral interactions, rather than Watson-Crick pairing, offers a highly selective mode of recognition. researchgate.net
Furthermore, L-DNA tetrahedron structures are being investigated as drug delivery vehicles, benefiting from the enhanced biostability of L-nanostructures in vivo. biorxiv.orgiu.edu Chemical modifications, such as the incorporation of 2'-fluoro-L-uridine, have been shown to enhance the structural and thermal stability of L-DNA/RNA oligonucleotides, further increasing their potential for biomedical applications. iu.edurcsb.org The synthesis of derivatized this compound building blocks, such as 2′-deoxy-2′-methoxy-L-uridine phosphoramidite, allows for their incorporation into L-DNA and L-RNA via solid-phase synthesis, enabling the creation of modified L-nucleic acids with improved thermostability and unique structural characteristics. acs.orgresearchgate.net
Future Directions and Research Gaps for L Uridine
Comprehensive Elucidation of L-Uridine Specific Metabolic Fates
A significant research gap exists in the comprehensive understanding of the metabolic pathways specific to this compound. While the metabolism of D-Uridine is well-documented, involving pathways for synthesis, salvage, and catabolism, the fate of this compound in biological systems remains largely unknown. nih.govresearchgate.net Key enzymes in D-Uridine metabolism, such as uridine (B1682114) phosphorylase, are critical for maintaining homeostasis. nih.govresearchgate.net However, the enantioselectivity of these enzymes and their affinity for this compound as a substrate have not been thoroughly investigated.
Future research must focus on:
Enzyme Specificity: Determining which enzymes in the pyrimidine (B1678525) metabolic pathways can recognize and process this compound. This includes assessing the catalytic efficiency of key enzymes like uridine phosphorylase and uridine kinase for the L-enantiomer.
In Vivo Tracking: Utilizing isotopically labeled this compound to trace its metabolic journey within cellular and whole-organism models. This would reveal its absorption, distribution, metabolic conversion, and excretion profiles.
Comparative Metabolomics: Conducting comparative metabolomic studies between systems exposed to D-Uridine and this compound to identify unique metabolites and altered pathways associated with the L-enantiomer.
Understanding these metabolic fates is crucial for predicting the bioavailability, potential toxicity, and therapeutic window of this compound and its derivatives.
Detailed Investigation of this compound’s Enantioselective Biological Signaling Pathways
The signaling roles of D-Uridine and its phosphorylated derivatives, such as UTP, are well-established, particularly through their interaction with purinergic P2Y receptors. nih.govyoutube.comoncotarget.comnih.gov These interactions mediate a variety of physiological processes, including neuronal function and vascular calcification. nih.govnih.gov A critical unanswered question is whether this compound or its potential metabolites can engage with these or other signaling pathways in an enantioselective manner.
Key areas for future investigation include:
Receptor Binding and Activation: Assessing the binding affinity and functional activity of this compound and its potential phosphorylated forms (L-UMP, L-UDP, L-UTP) at the spectrum of P2Y and other relevant receptors. Determining whether this compound acts as an agonist, antagonist, or has no effect is fundamental.
Downstream Signaling Cascades: In the event of receptor interaction, elucidating the downstream signaling cascades that are activated or inhibited by this compound. This would involve studying second messengers and protein kinase activation. mdpi.com
Neurological and Physiological Effects: Investigating the specific neurological and physiological outcomes of this compound administration, focusing on processes known to be modulated by D-Uridine, such as synaptic function and memory. nih.govyourinception.comnootropicsexpert.com
A thorough investigation into these signaling pathways will be pivotal in uncovering any unique biological activities of this compound that could be harnessed for therapeutic purposes.
Exploration of Novel Therapeutic Applications for this compound and its Analogs
The development of L-nucleoside analogs has been a significant breakthrough in antiviral chemotherapy. nih.govresearchgate.netmdpi.commdpi.comnih.govnih.gov This success provides a strong rationale for the exploration of this compound and its derivatives for novel therapeutic applications. The altered stereochemistry of L-nucleosides can lead to differences in metabolism and interaction with viral enzymes, often resulting in improved efficacy and reduced toxicity.
Future research should be directed towards:
Antiviral Drug Development: Synthesizing and screening a library of this compound analogs against a broad range of viruses. The focus should be on identifying compounds with potent and selective inhibition of viral polymerases or other key viral enzymes.
Anticancer Potential: Investigating the antiproliferative and cytotoxic effects of this compound derivatives against various cancer cell lines. The rationale is that these compounds might be selectively activated in cancer cells or interfere with their unique metabolic dependencies.
Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to understand how modifications to the this compound scaffold influence its biological activity, stability, and pharmacokinetic properties. This knowledge is essential for optimizing lead compounds.
The following table summarizes some examples of uridine derivatives and their potential therapeutic applications, highlighting the need for specific investigation into their L-enantiomers.
| Compound Class | Potential Therapeutic Application | Key Research Question for L-Enantiomers |
| 5-Substituted Uridine Derivatives | Antiviral (e.g., against SARS-CoV-2) | Do 5-substituted this compound analogs exhibit enhanced antiviral activity and a better safety profile compared to their D-counterparts? |
| 2-Deoxy Sugar Uridine Derivatives | Antiviral (e.g., against Influenza A, TBEV) | Can this compound derivatives of 2-deoxy sugars effectively inhibit viral glycoprotein (B1211001) maturation with high selectivity? |
| Uridine Glycoconjugates | Antiviral (e.g., against HCV, CSFV) | How does the stereochemistry of the uridine moiety in glycoconjugates affect their antiviral potency and mechanism of action? |
Impact of this compound on Epigenetic Regulation Beyond Known D-Uridine Mechanisms
Epigenetic modifications, such as DNA methylation and histone acetylation, play a crucial role in regulating gene expression. While some studies have suggested a link between D-Uridine and epigenetic mechanisms, such as histone acetylation, the potential role of this compound in this complex regulatory network is entirely unknown. nih.govnih.gov
Promising avenues for future research include:
DNA and RNA Methylation: Investigating whether this compound can be incorporated into nucleic acids and, if so, how this affects methylation patterns and the subsequent regulation of gene expression.
Histone Modifications: Examining the effect of this compound on the activity of histone-modifying enzymes, such as histone acetyltransferases (HATs) and histone deacetylases (HDACs). nih.gov Changes in histone acetylation can alter chromatin structure and gene accessibility. youtube.comyoutube.comresearchgate.net
Non-coding RNA Pathways: Exploring the potential influence of this compound on the biogenesis and function of non-coding RNAs, which are key players in epigenetic regulation.
Uncovering a role for this compound in epigenetics could open up novel therapeutic strategies for diseases with epigenetic dysregulation, such as cancer.
Structural Biology of this compound Interacting Proteins and Receptors
Understanding the three-dimensional structures of this compound in complex with its biological targets is fundamental for rational drug design and for elucidating its mechanism of action. To date, there is a significant lack of structural data for this compound interacting with proteins and receptors. X-ray crystallography and other structural biology techniques have been instrumental in defining the binding modes of D-uridine and its derivatives to various enzymes. rsc.orgebi.ac.uknih.govnih.govmdpi.comyoutube.com
Future structural biology efforts should prioritize:
Co-crystallization Studies: Attempting to co-crystallize key metabolic enzymes (e.g., uridine phosphorylase) and signaling receptors (e.g., P2Y receptors) with this compound or its analogs.
Comparative Structural Analysis: Performing detailed structural comparisons of protein-ligand interactions for both L- and D-Uridine to identify the molecular basis of any observed enantioselectivity.
Computational Modeling: Utilizing molecular docking and dynamics simulations to predict the binding modes of this compound derivatives to target proteins, guiding the design of new and more potent analogs.
The following table lists some proteins known to interact with uridine, which are prime candidates for future structural studies with this compound.
| Protein | Function | PDB Accession (with D-Uridine or analog) | Key Research Question for this compound Interaction |
| Uridine Phosphorylase | Pyrimidine salvage pathway | 1T0U | What are the structural determinants of enantioselectivity in the active site? |
| Pseudouridine Kinase | Pseudouridine degradation | N/A for Uridine, but relevant | Can this compound bind to the active site, and what conformational changes occur? |
| P2Y Receptors | Purinergic signaling | N/A | How does the stereochemistry of the ribose moiety in this compound affect binding to the nucleotide binding pocket? |
Q & A
Q. What are the established synthetic routes for L-uridine, and how do they differ in yield and purity?
this compound synthesis typically involves multi-step organic reactions starting from L-ribose derivatives. Key steps include selective protection of hydroxyl groups (e.g., using Markiewicz reagent), propargyl bromide coupling at the 2′-position, and deprotection under controlled conditions (e.g., tetrabutylammonium fluoride) to achieve final purity . Automated solid-phase synthesis is commonly employed for incorporation into oligonucleotides like L-DNA molecular beacons, with overall yields around 29% for phosphoramidite intermediates . Comparative studies should evaluate solvent systems, reaction temperatures, and protecting group strategies to optimize yield and minimize side products.
Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying stereochemical integrity and structural confirmation, particularly given the chirality of this compound. High-performance liquid chromatography (HPLC) with UV detection ensures purity, while mass spectrometry (MS) confirms molecular weight. For oligonucleotide conjugates, melting temperature (Tm) analysis via UV-vis spectrophotometry assesses stem-loop stability in molecular beacons . Researchers must cross-validate results using orthogonal methods (e.g., combining NMR with X-ray crystallography for ambiguous cases) .
Q. What is the biological significance of this compound in contrast to D-uridine?
this compound’s enantiomeric properties confer resistance to enzymatic degradation, making it valuable for designing nuclease-resistant probes (e.g., L-DNA molecular beacons). Unlike D-uridine, it avoids interference with natural metabolic pathways, enabling applications in bioimaging and targeted drug delivery. Studies should compare cellular uptake efficiency and stability in serum-containing media using fluorescence-based assays .
Advanced Research Questions
Q. How can researchers design this compound-based molecular beacons to minimize off-target binding in complex biological systems?
Optimize stem-loop structures by adjusting stem length (7–9 nt) and GC content to achieve Tm values between 40–50°C, ensuring stability under physiological conditions. Incorporate fluorophore-quencher pairs (e.g., Cy3/Cy5) with Förster resonance energy transfer (FRET) efficiency >90%. Validate specificity via competitive binding assays with mismatched targets and use confocal microscopy to monitor real-time interactions in live cells . For in vivo applications, consider click chemistry modifications (e.g., CuAAC) to enhance cellular permeability .
Q. What methodological approaches resolve contradictions in pharmacokinetic data for this compound analogs?
Discrepancies in bioavailability or metabolic half-life often arise from variations in assay conditions (e.g., pH, temperature) or model systems (cell lines vs. animal models). Address these by:
Q. How should researchers critically evaluate literature on this compound’s role in nucleotide salvage pathways?
Perform systematic reviews using databases like PubMed and SciFinder, prioritizing primary studies with rigorous controls (e.g., knockout models for uridine phosphorylase). Scrutinize experimental design for biases, such as incomplete normalization in qPCR data or insufficient sample sizes. Cross-reference findings with orthogonal methodologies, such as radiolabeled tracer studies, to confirm pathway activity .
Methodological and Reproducibility Considerations
Q. What protocols ensure reproducibility in synthesizing this compound derivatives?
- Document reaction parameters (time, temperature, solvent ratios) meticulously.
- Use inert atmospheres (argon/nitrogen) for moisture-sensitive steps.
- Include detailed characterization data (NMR shifts, HPLC chromatograms) in supplementary materials .
- Share synthetic intermediates via repositories like PubChem or Zenodo for independent validation .
Q. How can computational tools enhance experimental design for this compound applications?
Molecular dynamics (MD) simulations predict oligonucleotide flexibility and target binding affinity. Density functional theory (DFT) calculates electronic properties of modified uridine analogs to guide fluorophore selection. Use tools like AutoDock for virtual screening of this compound libraries against target enzymes .
Data Analysis and Presentation Standards
Q. What statistical methods are appropriate for dose-dependent studies involving this compound?
Apply nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize biological significance .
Q. How should raw data from this compound experiments be archived and shared?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
